molecular formula C21H25N7O3 B2355498 8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887868-42-0

8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2355498
CAS No.: 887868-42-0
M. Wt: 423.477
InChI Key: VWHUFPLDWPPLLS-UHFFFAOYSA-N
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Description

8-((3-(1H-imidazol-1-yl)propyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25N7O3 and its molecular weight is 423.477. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The chemical compound of interest is related to a broader class of chemicals that includes various purine derivatives, which have been explored for their potential in scientific research and pharmacology. For instance, studies have shown the synthesis of related compounds like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, demonstrating a method for obtaining these compounds from precursor molecules (Simo, Rybár, & Alföldi, 1998). Such syntheses contribute to the understanding of the structural and chemical properties of purine analogs.

Molecular Docking and 3D-QSAR Studies

Further research has extended to the investigation of purine analogs' interaction with biological receptors. Structure-activity relationship (SAR) studies, including docking and 3D-QSAR, have been conducted to evaluate the potency and hydrophilicity of purine derivatives as A(3) adenosine receptor antagonists. These studies are crucial for designing molecules with improved biological activity and solubility (Baraldi et al., 2008).

Antiviral Activity

Purine analogs have also been explored for their antiviral properties. The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation against various viruses in tissue culture highlight the potential of purine derivatives in antiviral drug development. Compounds in this class showed moderate activity against rhinoviruses at nontoxic dosage levels, suggesting their utility in therapeutic applications (Kim et al., 1978).

Receptor Affinity and Enzyme Activity

The exploration of receptor affinity and enzyme inhibitory potential of purine derivatives has been a significant area of research. Studies on substituted pyridines and purines containing 2,4-thiazolidinedione have shown effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity, indicating the versatility of purine analogs in addressing metabolic disorders (Kim et al., 2004).

Properties

IUPAC Name

8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3/c1-26-18-17(19(29)25-21(26)30)28(12-6-14-31-16-7-3-2-4-8-16)20(24-18)23-9-5-11-27-13-10-22-15-27/h2-4,7-8,10,13,15H,5-6,9,11-12,14H2,1H3,(H,23,24)(H,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUFPLDWPPLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3C=CN=C3)CCCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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